molecular formula C9H11ClO3 B3050541 5-Chloro-1,2,3-trimethoxybenzene CAS No. 2675-80-1

5-Chloro-1,2,3-trimethoxybenzene

Cat. No.: B3050541
CAS No.: 2675-80-1
M. Wt: 202.63 g/mol
InChI Key: LIHWMLGRCUKVLB-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-trimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three methoxy groups (-OCH₃) at positions 1, 2, and 3, and a chlorine atom at position 5. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Applications include its use as a precursor for bioactive molecules, such as benzothiazole derivatives with antimicrobial and antitumoral activities .

Properties

IUPAC Name

5-chloro-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLDXPYPAKRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-80-1
Record name 5-Chloro-1,2,3-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2675-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3-trimethoxybenzene typically involves the chlorination of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1,2,3-trimethoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorinating agents and catalysts can further optimize the reaction conditions, reducing the formation of by-products and improving the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methoxy groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 5-amino-1,2,3-trimethoxybenzene or 5-thio-1,2,3-trimethoxybenzene.

    Oxidation: Formation of 5-chloro-1,2,3-trimethoxybenzoquinone.

    Reduction: Formation of 1,2,3-trimethoxybenzene or partially reduced derivatives.

Scientific Research Applications

5-Chloro-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of biologically active derivatives. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-1,2,3-trimethoxybenzene
  • Substituent : Bromine (Br) at position 5.
  • Molecular Weight : ~261.08 g/mol (calculated for C₉H₁₁BrO₃).
  • Reactivity/Applications : Functions as a substrate in nucleophilic aromatic substitution (SNAr) reactions due to bromine’s role as a leaving group. Used to synthesize complex organic molecules, such as diaryl sulfides and sulfones .
5-Iodo-1,2,3-trimethoxybenzene
  • Substituent : Iodine (I) at position 5.
  • Molecular Weight : ~308.08 g/mol (calculated for C₉H₁₁IO₃).
  • Reactivity/Applications : Highly reactive in Ullmann-type coupling reactions. For example, it reacts with 4-methoxybenzenethiol to form diaryl sulfides, as demonstrated in the synthesis of 1,2,3-trimethoxy-5-[(4-methoxyphenyl)thio]benzene (92% yield) .
5-Chloro-1,2,3-trimethoxybenzene
  • Substituent : Chlorine (Cl) at position 5.
  • Molecular Weight : ~202.45 g/mol (calculated for C₉H₁₁ClO₃).
  • Reactivity/Applications : Likely participates in SNAr reactions analogous to its bromo and iodo counterparts. Its chlorine atom may enhance electrophilicity compared to alkyl-substituted derivatives, facilitating functionalization for pharmaceutical intermediates .

Non-Halogen-Substituted Analogs

5-Azido-1,2,3-trimethoxybenzene
  • Substituent : Azide (-N₃) at position 5.
  • Molecular Weight : 209.20 g/mol (C₉H₁₁N₃O₃).
  • Reactivity/Applications : Synthesized via diazotization of 3,4,5-trimethoxyaniline (85% yield). The azide group enables click chemistry applications, such as copper-catalyzed cycloadditions, to generate triazole-linked bioconjugates .
5-Ethyl-1,2,3-trimethoxybenzene
  • Substituent : Ethyl (-C₂H₅) at position 5.
  • Molecular Weight : 196.25 g/mol (C₁₁H₁₆O₃).
5-(2-Chloroethyl)-1,2,3-trimethoxybenzene
  • Substituent : 2-Chloroethyl (-CH₂CH₂Cl) at position 5.
  • Molecular Weight : ~230.70 g/mol (C₁₁H₁₅ClO₃).
  • Reactivity/Applications : The chloroethyl group may serve as a reactive site for alkylation or crosslinking in polymer chemistry .

Structural and Functional Contrasts

Compound Substituent (Position 5) Key Reactivity/Applications References
5-Chloro-1,2,3-trimethoxybenzene Cl SNAr reactions, pharmaceutical intermediates
5-Bromo-1,2,3-trimethoxybenzene Br Substitution reactions, diaryl sulfide synthesis
5-Iodo-1,2,3-trimethoxybenzene I Ullmann coupling, high-yield aryl sulfide formation
5-Azido-1,2,3-trimethoxybenzene N₃ Click chemistry, bioconjugation
5-Ethyl-1,2,3-trimethoxybenzene C₂H₅ Natural product, enhanced lipophilicity

Biological Activity

5-Chloro-1,2,3-trimethoxybenzene is a compound of significant interest in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-1,2,3-trimethoxybenzene features a benzene ring substituted with three methoxy groups and one chlorine atom. The presence of these functional groups influences its reactivity and biological interactions. The methoxy groups enhance solubility and may participate in hydrogen bonding, while the chlorine atom can engage in electrophilic substitution reactions, making the compound a versatile building block in organic synthesis.

The biological activity of 5-Chloro-1,2,3-trimethoxybenzene is attributed to its interaction with various molecular targets:

  • Electrophilic Aromatic Substitution : The chlorine atom can be replaced by other functional groups, leading to the formation of derivatives with enhanced biological activity.
  • Hydrogen Bonding : The methoxy groups facilitate non-covalent interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that 5-Chloro-1,2,3-trimethoxybenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of 5-Chloro-1,2,3-trimethoxybenzene have been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Research indicates that it can halt the progression of the cell cycle at specific checkpoints, thereby preventing tumor growth.

Study on Anticancer Effects

In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-Chloro-1,2,3-trimethoxybenzene to evaluate their anticancer effects. Among these derivatives, one compound exhibited a significant reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study concluded that structural modifications could enhance the anticancer efficacy of this class of compounds .

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of 5-Chloro-1,2,3-trimethoxybenzene against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis of Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityNotes
5-Chloro-1,2,3-trimethoxybenzeneEffective against S. aureus and E. coliSignificant reduction in MCF-7 cell viabilityVersatile building block
5-Iodo-1,2,3-trimethoxybenzeneEnhanced due to iodine's reactivitySimilar anticancer properties but with different selectivityMore polarizable
5-Bromo-1,2,3-trimethoxybenzeneModerate activity observedLess potent than chlorinated derivativeBromine's size affects binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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